2,2-Dimethyl-1,3-oxathiolane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5684-31-1 |
|---|---|
Molecular Formula |
C5H10OS |
Molecular Weight |
118.20 g/mol |
IUPAC Name |
2,2-dimethyl-1,3-oxathiolane |
InChI |
InChI=1S/C5H10OS/c1-5(2)6-3-4-7-5/h3-4H2,1-2H3 |
InChI Key |
XLSCZCCJPDTCGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCS1)C |
Origin of Product |
United States |
Significance of 1,3 Oxathiolanes As Core Heterocyclic Structures in Organic Synthesis
The 1,3-oxathiolane (B1218472) ring system, a five-membered heterocycle containing both oxygen and sulfur atoms, represents a fundamentally important structural motif in organic synthesis. Its utility spans from being a crucial building block for pharmaceuticals to serving as a versatile chiral auxiliary.
The significance of 1,3-oxathiolanes is prominently highlighted by their role as key intermediates in the synthesis of significant antiviral drugs like lamivudine (B182088) and emtricitabine, which are used in the treatment of HIV and chronic hepatitis B. nih.gov The enantiomerically pure 1,3-oxathiolane core is a critical precursor that dictates the stereochemistry of the final nucleoside analogue. nih.gov The synthesis of these crucial building blocks has been the focus of extensive research, leading to the development of numerous efficient chemical and enzymatic methods. nih.gov
Beyond their role in medicinal chemistry, 1,3-oxathiolanes are valuable as chiral auxiliaries in asymmetric synthesis. wikipedia.orgslideshare.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This strategy allows for the selective production of a desired stereoisomer. wikipedia.org The development of chiral auxiliaries has been a significant advancement in organic synthesis, with pioneers like E.J. Corey and Barry Trost introducing early examples. slideshare.net
The application of 1,3-oxathiolane derivatives in asymmetric synthesis is demonstrated in various reactions, including aldol (B89426) reactions and alkylations. wikipedia.org For instance, enzyme-catalyzed dynamic kinetic resolution of 1,3-oxathiolane derivatives has been explored to produce enantioenriched products, which are key intermediates for the asymmetric synthesis of drugs like lamivudine. nih.gov
The versatility of the 1,3-oxathiolane scaffold is further underscored by its presence in natural products and its use as a protecting group for carbonyl compounds. The condensation of mercaptoethanol with aldehydes or ketones is a common method for preparing 1,3-oxathiolanes. wikipedia.orgresearchgate.net
Overview of Academic Research Trajectories for 2,2 Dimethyl 1,3 Oxathiolane
Direct Cyclocondensation Approaches
Direct cyclocondensation is a fundamental and widely employed method for the formation of the 1,3-oxathiolane ring. This approach involves the direct reaction of a carbonyl compound with a bifunctional reagent containing both a hydroxyl and a thiol group.
Reaction of Carbonyl Compounds with 2-Mercaptoethanol
The most common and straightforward synthesis of this compound involves the reaction of acetone with 2-mercaptoethanol. This reaction is a classic example of the formation of a five-membered heterocyclic ring through the condensation of a ketone with a molecule possessing both a thiol and a hydroxyl functional group. The reaction proceeds by the nucleophilic attack of the thiol group on the carbonyl carbon of acetone, followed by an intramolecular cyclization involving the hydroxyl group to form the stable 1,3-oxathiolane ring. The removal of water is typically required to drive the reaction to completion.
This direct condensation method is not limited to acetone and can be generalized to a wide range of aldehydes and ketones to produce various substituted 1,3-oxathiolanes. nih.govorganic-chemistry.org For instance, the reaction of benzoyloxyacetaldehyde with a 2-mercapto-substituted dimethyl acetal (B89532) has been used to synthesize precursors for oxathiolane nucleoside analogs. nih.gov Similarly, the condensation of a protected glycolic aldehyde with 2-mercaptoacetic acid leads to the formation of a 1,3-oxathiolane lactone. nih.gov
Catalytic Systems in Cyclocondensation Reactions (e.g., Acid Catalysis, Lewis Acids)
To enhance the efficiency and reaction rates of the cyclocondensation between carbonyl compounds and 2-mercaptoethanol, various catalytic systems are employed. These catalysts facilitate the reaction by activating the carbonyl group, making it more susceptible to nucleophilic attack.
Brønsted and Lewis Acid Catalysis: Both Brønsted acids, such as p-toluenesulfonic acid (p-TSA), and Lewis acids are effective catalysts for this transformation. nih.govorganic-chemistry.org For example, the synthesis of a 1,3-oxathiolane precursor for nucleoside analogs was achieved by reacting benzoyloxyacetaldehyde and a 2-mercapto-substituted dimethyl acetal in toluene (B28343) with p-TSA as the catalyst at reflux temperature. nih.gov
A variety of Lewis acids have also been shown to be highly effective. Yttrium triflate, for instance, can be used in catalytic amounts to convert carbonyl compounds into their corresponding oxathiolanes. organic-chemistry.orgorganic-chemistry.org This catalyst also offers the advantage of high chemoselectivity, allowing for the protection of aldehydes in the presence of ketones. organic-chemistry.orgorganic-chemistry.org Scandium(III) triflate is another efficient and recoverable catalyst for this reaction when carried out in dichloromethane. organic-chemistry.org Praseodymium triflate has also been reported as a recyclable catalyst for the chemoselective protection of aldehydes as oxathiolanes. organic-chemistry.orgorganic-chemistry.org
Solid Acid Catalysts: In a move towards more environmentally friendly and practical synthetic methods, solid acid catalysts have been developed. These catalysts offer advantages such as ease of separation from the reaction mixture and potential for recyclability. Silica-supported perchloric acid has been successfully used for the synthesis of oxathioacetals under solvent-free conditions. organic-chemistry.org
Exchange Reactions for 1,3-Oxathiolane Formation
An alternative strategy for the synthesis of 1,3-oxathiolanes involves exchange reactions, where an existing acetal or ketal is converted into the desired oxathiolane. These methods are particularly useful when the starting carbonyl compound is sensitive or when a different protecting group is already in place.
Transacetalization and Transketalization Procedures
Transacetalization and transketalization reactions involve the exchange of the diol component of an acetal or ketal with 2-mercaptoethanol. This equilibrium-driven process can be shifted towards the formation of the 1,3-oxathiolane by using an excess of 2-mercaptoethanol or by removing the displaced diol from the reaction mixture.
Utilization of 2,2-Dimethyl-1,3-dioxolane (B146691) as a Precursor in Exchange Processes
A prominent example of a transketalization reaction is the use of 2,2-dimethyl-1,3-dioxolane, the acetone ketal of ethylene (B1197577) glycol, as a starting material. sigmaaldrich.com In this process, 2,2-dimethyl-1,3-dioxolane reacts with 2-mercaptoethanol in the presence of a suitable catalyst. The reaction proceeds through the exchange of ethylene glycol with 2-mercaptoethanol, leading to the formation of this compound. This method can be advantageous as 2,2-dimethyl-1,3-dioxolane is a readily available and stable precursor.
Catalytic Strategies for Exchange Reactions (e.g., Solid Acid Catalysts)
Similar to direct cyclocondensation, exchange reactions are also typically catalyzed by acids. Both Brønsted and Lewis acids can be employed to facilitate the transketalization process.
Solid Acid Catalysts: The use of solid acid catalysts is particularly attractive for these exchange reactions due to their operational simplicity and environmental benefits. google.com These catalysts, which can be based on materials like silica (B1680970) or certain metal oxides, provide an active surface for the reaction to occur and can be easily filtered off upon completion, simplifying the workup procedure. organic-chemistry.org The development of solid acid catalysts with high activity and durability is an ongoing area of research, aiming to provide more sustainable and efficient routes for the synthesis of 1,3-oxathiolanes and other important chemical compounds. google.com
Advanced Synthetic Techniques and Reaction Conditions
Modern synthetic strategies for oxathiolanes increasingly employ technologies that accelerate reaction rates and improve yields while adhering to the principles of green chemistry. These methods often involve the use of microwave irradiation, solvent-free conditions, and, in some cases, high-pressure environments to influence reaction pathways and efficiency.
Microwave-Assisted Synthesis of this compound
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including 1,3-oxathiolanes. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. tandfonline.comtandfonline.com
A notable example is the one-pot, three-component synthesis of 2-nitroalkylidene-1,3-oxathiolane derivatives. tandfonline.comtandfonline.comresearchgate.net In this method, an anionic adduct, formed from nitromethane (B149229) and carbon disulfide, regioselectively attacks an oxirane in the presence of triethylamine (B128534) (Et3N) under microwave irradiation. tandfonline.comtandfonline.com This protocol is advantageous due to its short reaction times and the ability to be performed under solvent-free conditions. tandfonline.comtandfonline.com The reaction of nitromethane, carbon disulfide, and various oxiranes under microwave irradiation at 100°C for 40 minutes produces the corresponding 2-(nitromethylidene)-1,3-oxathiolane derivatives in good yields. tandfonline.com
Table 1: Microwave-Assisted Synthesis of 2-(Nitromethylidene)-1,3-oxathiolane Derivatives
| Oxirane Derivative | Product | Yield (%) | Reaction Time (min) | Reference |
|---|---|---|---|---|
| 2-Methyloxirane | 5-Methyl-2-(nitromethylidene)-1,3-oxathiolane | 56 | 60 | tandfonline.com |
| 2-(Chloromethyl)oxirane | 5-(Chloromethyl)-2-(nitromethylidene)-1,3-oxathiolane | 84 | 40 | tandfonline.com |
| 2-((Allyloxy)methyl)oxirane | 5-((Allyloxy)methyl)-2-(nitromethylidene)-1,3-oxathiolane | 85 | 40 | tandfonline.com |
The use of microwave irradiation has also been successfully applied to the synthesis of libraries of related heterocyclic compounds, demonstrating the broad applicability of this technology in accelerating drug discovery and development processes. nih.gov
Solvent-Free Synthetic Protocols for Enhanced Green Chemistry
The development of solvent-free synthetic methods is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical processes by eliminating the use of often hazardous and volatile organic solvents. rsc.org These reactions can lead to higher efficiency, easier product purification, and reduced waste generation.
The microwave-assisted synthesis of 2-nitroalkylidene-1,3-oxathiolane derivatives, as previously discussed, is a prime example of a solvent-free protocol. tandfonline.comtandfonline.com The reaction proceeds efficiently by mixing the neat reactants with a catalytic amount of base and irradiating the mixture, thus avoiding the need for a bulk solvent. tandfonline.com
Another relevant example, although for a structurally similar dioxolane, is the solvent-free green synthesis of (2,2-dimethyl-1,3-dioxolane-4-yl)methanol, an intermediate for 2,2-dimethyl-1,3-dioxolane-4-formaldehyde. google.com This process uses a non-toxic and inexpensive starting material, glycerol, and an organic acid catalyst, eliminating the need for solvents and allowing for direct separation of byproducts. google.com Such methodologies highlight a growing trend towards designing environmentally benign synthetic pathways for heterocyclic compounds.
High-Pressure Organic Synthesis of Oxathiolane Derivatives
The use of high pressure as a reaction parameter in organic synthesis can influence reaction rates, equilibria, and stereoselectivity. While dedicated high-pressure studies for the synthesis of this compound are not widely reported, research on related oxathiolane intermediates has shown a dependence on pressure.
In the synthesis of an oxathiolane intermediate for the antiviral drug lamivudine (B182088), it was observed that conducting a key transformation in a sealed vessel, which generates pressure, led to significantly higher yields compared to the same reaction performed in a vessel open to the atmosphere. acs.org This suggests that the concentration of gaseous reagents, such as HCl, in the reaction mixture is crucial and can be enhanced under pressure, thereby improving the reaction efficiency. acs.org This observation points towards the potential of high-pressure conditions to optimize the synthesis of certain oxathiolane derivatives, likely by enhancing the solubility of gaseous reactants or influencing the transition state of the reaction.
Stereoselective and Enantioselective Synthetic Approaches to Oxathiolane Systems
Many biologically active molecules containing the oxathiolane core are chiral, and their therapeutic efficacy is often dependent on a specific stereoisomer. Consequently, the development of stereoselective and enantioselective synthetic methods is of paramount importance. These strategies typically involve the use of chiral auxiliaries, substrate control, or enzymatic processes to achieve high levels of stereochemical purity.
Investigation of Chiral Auxiliaries and Substrate Control
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comwikipedia.org After the desired stereocenter has been created, the auxiliary is removed, having served its purpose of inducing asymmetry. numberanalytics.comwikipedia.org This strategy has been widely applied in asymmetric synthesis. researchgate.net
A prominent example in oxathiolane chemistry is the use of L-menthol as a chiral auxiliary in the synthesis of lamivudine. nih.gov In this process, L-menthol controls the stereochemical outcome of a dynamic kinetic resolution, which proceeds via the selective crystallization of a single diastereomer of the oxathiolane intermediate. nih.gov This approach allows for the efficient production of the desired enantiomerically pure hydroxyoxathiolane, a key precursor to the final drug. nih.gov
Substrate control is another strategy where the existing stereochemistry within a molecule dictates the stereochemical outcome of a new stereocenter being formed. While specific examples focusing solely on this compound are not extensively detailed, the principles are broadly applicable to heterocyclic synthesis.
Enzymatic Resolution Techniques in the Synthesis of Chiral Oxathiolane Intermediates
Enzymatic methods offer a highly selective and environmentally friendly approach to obtaining enantiomerically pure compounds. nih.gov Enzymes, as natural chiral catalysts, can differentiate between enantiomers of a racemic mixture, selectively catalyzing a reaction for one enantiomer while leaving the other unreacted. This process is known as kinetic resolution.
In the context of oxathiolane synthesis, enzyme-catalyzed dynamic kinetic resolution (DKR) has proven to be a particularly effective strategy for producing key intermediates for drugs like lamivudine. nih.govresearchgate.netacs.org In this process, a lipase (B570770), such as Candida antarctica lipase B (CALB), is used to selectively acylate one enantiomer of a racemic oxathiolane alcohol. acs.org The non-reactive enantiomer is then racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomerically pure product. researchgate.netacs.org
The stereoselectivity of these enzymatic resolutions can be influenced by the choice of enzyme and the reaction conditions, such as the solvent. nih.govacs.org For instance, the use of different lipases can lead to the formation of opposite enantiomers of the oxathiolane product, offering a flexible method for stereocontrol. acs.org The elucidation of the mechanism of this enzymatic resolution has been achieved through a combination of chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Overhauser Effect (NOE) NMR spectroscopy. nih.govacs.org
Table 2: Enzymes in the Kinetic Resolution of 1,3-Oxathiolane Derivatives
| Enzyme | Reaction Type | Substrate | Product | Key Outcome | Reference |
|---|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Dynamic Kinetic Resolution (DKR) - Acetylation | Racemic 1,3-oxathiolane alcohol | Enantiopure (2S,5R)-5-acetoxy-1,3-oxathiolan-2-yl)methyl acetate | High enantiomeric excess (>99%) | researchgate.netacs.org |
| Surfactant-treated Subtilisin Carlsberg (STS) | Dynamic Kinetic Resolution (DKR) | Racemic 1,3-oxathiolane intermediate | Enantiopure precursor to Lamivudine | Flexible stereocontrol, opposite enantiomer to CALB | acs.org |
Synthesis of Substituted this compound Analogues
The modification of the this compound scaffold allows for the generation of a diverse range of compounds with potentially unique chemical and biological properties. Key strategies include the oxidation of the sulfur atom and the introduction or modification of functional groups on the side-chains of the oxathiolane ring.
Preparation of S-Oxides and S,S-Dioxides of 1,3-Oxathiolanes
The oxidation of the sulfur atom in the 1,3-oxathiolane ring to form S-oxides (sulfoxides) and S,S-dioxides (sulfones) is a common transformation that significantly alters the electronic and steric properties of the molecule. researchgate.netresearchgate.net These oxidized derivatives are valuable intermediates in organic synthesis. researchgate.netorganic-chemistry.org
The oxidation of 2-substituted-1,3-oxathiolanes can be achieved using various oxidizing agents. For instance, the oxidation of 2-benzyl-1,3-oxathiolane has been reported to yield the corresponding sulfoxide (B87167) and sulfone. researchgate.net The stereochemistry of the resulting sulfoxide, which can exist as cis and trans isomers, is an important consideration and can often be controlled by the choice of oxidant and reaction conditions. researchgate.net Thermal epimerization at the C-2 position has been observed at the sulfoxide oxidation state, indicating the potential for interconversion between isomers. researchgate.net
Commonly employed oxidizing agents for the conversion of sulfides to sulfoxides include hydrogen peroxide in combination with a catalyst like tantalum carbide, or milder, more selective reagents to avoid over-oxidation to the sulfone. organic-chemistry.org For the synthesis of sulfones, stronger oxidizing conditions are typically required. researchgate.net The choice of oxidant and reaction conditions is crucial for achieving the desired level of oxidation and for controlling stereoselectivity.
Table 1: Oxidation of 2-Substituted 1,3-Oxathiolanes
| Starting Material | Oxidizing Agent | Product(s) | Reference |
| 2-Benzyl-1,3-oxathiolane | Not specified | 2-Benzyl-1,3-oxathiolane S-oxide, 2-Benzyl-1,3-oxathiolane S,S-dioxide | researchgate.net |
| Chiral 2,4-disubstituted 1,3-oxathiolane | Not specified | Corresponding S-oxide and S,S-dioxide | researchgate.net |
Functionalization of Side-Chains on the 1,3-Oxathiolane Ring
The introduction and modification of side-chains on the 1,3-oxathiolane ring provide another avenue for creating a wide array of derivatives. These functionalizations can involve various organic reactions to build complexity and introduce desired chemical properties.
One approach involves the reaction of a suitable aldehyde or ketone with 2-mercaptoethanol to form the 1,3-oxathiolane ring, which can then be further modified. ontosight.aiorganic-chemistry.org For example, the condensation of aldehydes or ketones with 2-mercaptoethanol can be catalyzed by yttrium triflate. organic-chemistry.org
Another strategy involves the use of pre-functionalized building blocks. For instance, the synthesis of 2,5-substituted 1,3-oxathiolane intermediates has been achieved through the cyclocondensation of anhydrous 4-nitrobenzyl glyoxylate (B1226380) with mercaptoacetaldehyde (B1617137) diethyl acetal. nih.gov The resulting ester functionality can then be reduced to a hydroxymethyl group, providing a handle for further synthetic transformations. nih.gov
The Pummerer rearrangement is another powerful tool for the functionalization of 1,3-oxathiolanes. nih.gov This reaction allows for the introduction of an acetoxy group at the α-position to the sulfur atom, creating a valuable intermediate for further modifications. nih.gov
Furthermore, side-chains can be introduced through reactions at the C2 position of the 1,3-oxathiolane ring. For instance, 2-ethoxy-1,3-oxathiolane (B8584675) can react with carbonyl compounds in the presence of a Lewis acid like zinc chloride or mercury(II) chloride. acs.org
Table 2: Examples of Side-Chain Functionalization of 1,3-Oxathiolanes
| Starting Material(s) | Reagents/Conditions | Product | Synthetic Strategy | Reference |
| Anhydrous 4-nitrobenzyl glyoxylate, Mercaptoacetaldehyde diethyl acetal | Toluene, reflux | 5-Ethoxy-1,3-oxathiolane derivative | Cyclocondensation | nih.gov |
| 5-Ethoxy-1,3-oxathiolane derivative | Borane dimethyl sulfide (B99878) | 2-(Hydroxymethyl)-1,3-oxathiolane | Reduction of ester | nih.gov |
| Methyl 2-mercaptoacetate, Bromoacetaldehyde diethyl acetal | DMF, m-CPBA, Ac₂O, Sodium acetate | α-Acetoxy sulfide intermediate | Pummerer rearrangement | nih.gov |
Reactivity and Transformation Pathways of 2,2 Dimethyl 1,3 Oxathiolane
Ring-Opening Reactions and Mechanistic Investigations
The cleavage of the 1,3-oxathiolane (B1218472) ring is a significant transformation, often facilitated by reducing agents in the presence of Lewis acids. These reactions provide insight into the bond strengths and electronic nature of the heterocyclic system.
The reduction of 2,2-dimethyl-1,3-oxathiolane can be achieved using a combination of a metal hydride, such as lithium aluminum hydride (LiAlH₄), and a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) or aluminum chloride (AlCl₃). Current time information in NA. The Lewis acid plays a crucial role in activating the oxathiolane ring towards reduction. In a typical procedure, treating this compound with LiAlH₄ and BF₃·OEt₂ in an ether solvent at room temperature results in the hydrogenolysis of the ring. Current time information in NA.
One study demonstrated that this reaction yielded isopropyl β-hydroxyethyl sulfide (B99878) as the primary product. Current time information in NA. However, the reaction may not proceed to completion; a significant portion of the starting material can remain unchanged even after several hours. Current time information in NA. The requirement of the Lewis acid is highlighted by the observation that attempts to reduce a similar hemithioketal with LiAlH₄ in the absence of a strong Lewis acid were largely unsuccessful. Current time information in NA.
| Reagents | Conditions | Primary Product | Conversion |
|---|---|---|---|
| LiAlH₄, BF₃·OEt₂ | Anhydrous Ether, Room Temp., 3 hrs | Isopropyl β-hydroxyethyl sulphide | 39% (with 61% starting material recovered) |
A key aspect of the ring-opening of 1,3-oxathiolanes is the selectivity of bond cleavage. Studies on the reduction of cyclic hemithioacetals and ketals, including 1,3-oxathiolanes, with a mixture of lithium aluminum hydride and aluminum chloride have shown a distinct preference for the cleavage of the carbon-oxygen (C-O) bond over the carbon-sulfur (C-S) bond. Current time information in NA. In every case examined in one report, only the C-O bond was cleaved, leading to the formation of a hydroxy thioether. Current time information in NA.
This selectivity is attributed to the mechanism initiated by the Lewis acid. The Lewis acid coordinates with one of the heteroatoms, weakening the adjacent C-heteroatom bond and facilitating nucleophilic attack by the hydride. The preferential cleavage of the C-O bond suggests that the oxygen atom is the more effective site for Lewis acid coordination, leading to a more favorable pathway for ring-opening at that position.
Transacetalization and Transketalization Reactivity with Diverse Carbonyl Compounds
Like other acetals and ketals, 1,3-oxathiolanes can undergo transacetalization or transketalization reactions. This process involves the acid-catalyzed exchange of the carbonyl component of the ketal. organic-chemistry.orgyoutube.com In the context of this compound, this would involve its reaction with a different aldehyde or ketone in the presence of an acid catalyst, leading to a new 1,3-oxathiolane and the release of acetone (B3395972).
The general mechanism for this reversible reaction begins with the protonation of one of the heteroatoms (oxygen or sulfur) by the acid catalyst. youtube.com This is followed by ring opening to form a stabilized carbocationic intermediate. This intermediate can then react with the new carbonyl compound, and subsequent deprotonation and ring closure yield the new oxathiolane. The equilibrium can be driven toward the desired product by using an excess of the new carbonyl compound or by removing the acetone as it is formed. youtube.com
Lewis Acid-Catalyzed Reactions and Formation of Cationic Intermediates (e.g., 1,3-Oxathiolan-2-ium Ion)
Lewis acids are pivotal in many reactions involving 1,3-oxathiolanes, acting as catalysts to activate the ring system. wikipedia.org The reaction mechanism typically begins with the coordination of the Lewis acid (e.g., BF₃, AlCl₃) to one of the lone pairs of electrons on either the oxygen or sulfur heteroatom. Current time information in NA.mdpi.com This coordination makes the heteroatom a better leaving group and increases the electrophilicity of the C2 carbon.
This initial adduct formation facilitates the cleavage of the adjacent C-O or C-S bond, leading to the formation of a resonance-stabilized cationic intermediate. wikipedia.org This intermediate, often referred to as a 1,3-oxathiolan-2-ium ion, is a key reactive species. thieme-connect.de The positive charge is delocalized over the C2 carbon and the remaining endocyclic heteroatom. This cation is then susceptible to attack by nucleophiles, such as the hydride ions in reductive cleavage reactions, which ultimately leads to the ring-opened product. Current time information in NA. The formation of these cationic intermediates is a common feature in the acid-catalyzed chemistry of acetals, ketals, and their thio-analogs. wikipedia.orgnih.gov
Thermal Reactivity and Extrusion Processes of Oxathiolane Derivatives
The thermal stability and decomposition pathways of oxathiolanes have been investigated, particularly for their derivatives. Under flash vacuum pyrolysis (FVP) conditions, S-oxidized derivatives of 2-substituted 1,3-oxathiolanes undergo extrusion of sulfur oxides (SO or SO₂). nih.gov This process results in the formation of ethene and a corresponding carbonyl compound, indicating the fragmentation of the five-membered ring. nih.gov
In a related thermal process, certain N-[2-(1,3-oxathiolan-2-yl)]phenyl ketenimines undergo a transformation that involves the fragmentation of the 1,3-oxathiolane ring with the concomitant formation of ethylene (B1197577). This reaction proceeds through a complex cascade involving a 1,5-hydride shift followed by a cyclization and fragmentation step that breaks down the oxathiolane structure.
Chemical Transformations at the Sulfur Heteroatom
The sulfur atom in the 1,3-oxathiolane ring can be selectively targeted for chemical transformations, most notably oxidation. The sulfur can be oxidized to form the corresponding sulfoxide (B87167) (S-oxide) and subsequently to the sulfone (S,S-dioxide). nih.gov For instance, a 2-benzyl-1,3-oxathiolane has been successfully oxidized to both its sulfoxide and sulfone derivatives using appropriate oxidizing agents. nih.gov These transformations alter the electronic properties and conformation of the oxathiolane ring and can influence its subsequent reactivity, such as in the thermal extrusion processes mentioned previously.
Spectroscopic and Computational Elucidation of 2,2 Dimethyl 1,3 Oxathiolane Structure and Conformation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2,2-dimethyl-1,3-oxathiolane.
Proton (¹H) NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms within a molecule. In this compound, the chemical shifts and coupling patterns of the protons are influenced by the neighboring oxygen and sulfur atoms, as well as the gem-dimethyl groups.
The methylene (B1212753) protons on the oxathiolane ring (at positions 4 and 5) are diastereotopic, meaning they are chemically non-equivalent and therefore exhibit distinct chemical shifts and coupling patterns. This non-equivalence arises from the chiral nature of the ring system, even though the molecule as a whole may be achiral. The protons on the carbon adjacent to the oxygen atom (C5) are typically observed at a different chemical shift compared to the protons on the carbon adjacent to the sulfur atom (C4).
The two methyl groups at the C2 position are chemically equivalent and appear as a single sharp singlet in the ¹H NMR spectrum, as they are not coupled to any neighboring protons.
Table 1: Representative ¹H NMR Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| -CH₃ (C2) | ~1.5 | Singlet | N/A |
| -CH₂-S- (C4) | ~3.0 | Multiplet | |
| -CH₂-O- (C5) | ~4.0 | Multiplet |
Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.
The coupling between the diastereotopic methylene protons at C4 and C5 results in complex splitting patterns, often appearing as multiplets. The magnitude of the geminal and vicinal coupling constants can provide insights into the dihedral angles and, consequently, the conformation of the five-membered ring. libretexts.org Three-bond coupling constants (³J) between adjacent protons are particularly useful in this regard. libretexts.org
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms. The carbon atom at C2, bonded to both an oxygen and a sulfur atom and two other carbon atoms, appears at a characteristic downfield shift. The carbon atoms of the methyl groups are typically found in the upfield region of the spectrum. The methylene carbons at C4 and C5 are also distinguishable based on their attachment to either sulfur or oxygen.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | ~80-90 |
| C4 (-CH₂-S-) | ~30-40 |
| C5 (-CH₂-O-) | ~70-80 |
| -CH₃ (from C2) | ~25-35 |
Note: These are approximate ranges and can be influenced by solvent and other experimental factors.
The five-membered oxathiolane ring is not planar and exists in a dynamic equilibrium of different conformations, such as envelope and twist forms. Variable temperature (VT) NMR spectroscopy is a powerful tool to study these conformational dynamics. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts and coupling constants, which can provide information about the energy barriers between different conformers and their relative populations. nih.gov
For this compound, VT-NMR studies can help to determine the preferred conformation of the ring and the energetic landscape of its pseudorotational itinerary. At low temperatures, the interconversion between conformers may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. This can provide a more detailed picture of the conformational preferences of the molecule. researchgate.net
Vibrational Spectroscopy (FT-IR, FT-Raman) in Molecular Structure Elucidation
For this compound, characteristic vibrational bands can be assigned to specific functional groups and skeletal vibrations. Key expected vibrational frequencies include:
C-H stretching vibrations of the methyl and methylene groups, typically observed in the 2850-3000 cm⁻¹ region.
C-O stretching vibrations of the ether linkage within the oxathiolane ring, usually found in the 1000-1200 cm⁻¹ range.
C-S stretching vibrations , which are generally weaker and appear in the 600-800 cm⁻¹ region.
CH₂ bending (scissoring) and rocking vibrations in the 1400-1470 cm⁻¹ and 720-900 cm⁻¹ regions, respectively.
Skeletal vibrations of the five-membered ring at lower frequencies.
The combination of FT-IR and FT-Raman data can provide a more complete picture of the vibrational modes, as some modes may be more active in one technique than the other due to selection rules. This information helps to confirm the presence of the key functional groups and provides further evidence for the proposed molecular structure.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (118.19 g/mol ). nist.govchemspider.com
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for oxathiolanes involve the cleavage of the five-membered ring. For this compound, characteristic fragment ions may arise from the loss of a methyl group (M-15), the loss of acetone (B3395972), or cleavage of the C-O and C-S bonds. The analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule.
X-ray Crystallographic Analysis of Oxathiolane Derivatives
While obtaining a suitable single crystal of this compound itself for X-ray crystallography can be challenging due to its low melting point, analysis of solid derivatives of oxathiolanes has provided definitive structural information. researchgate.net X-ray crystallography allows for the precise determination of bond lengths, bond angles, and the solid-state conformation of the molecule.
Studies on related oxathiolane derivatives have confirmed the non-planar nature of the five-membered ring, often adopting an envelope or a twist conformation. researchgate.netresearchgate.net For instance, the X-ray structure of a 2-phenyl-4-isobutyl-1,3-oxathiolane S,S-dioxide derivative revealed an envelope conformation. researchgate.net These studies provide an experimental benchmark for the conformational preferences of the oxathiolane ring system, which can be compared with the results obtained from computational and NMR studies.
Computational Chemistry and Theoretical Investigations
Computational chemistry serves as a virtual laboratory to probe molecular properties at an atomic level. For this compound, theoretical methods are crucial for understanding its three-dimensional structure, the nature of its chemical bonds, and the energy landscape of its flexible five-membered ring.
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms and molecules. researchgate.netscispace.com It is a cornerstone of modern computational chemistry for its favorable balance of accuracy and computational cost. arxiv.org The primary application of DFT in this context is geometry optimization, an iterative process that seeks to find the coordinates of the atoms corresponding to the minimum energy on the potential energy surface, thus predicting the most stable molecular structure. arxiv.orgyoutube.com
For a molecule like this compound, a typical DFT calculation would employ a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set, like 6-311G(d,p), to accurately model the system. researchgate.net The functional approximates the exchange-correlation energy, a key component of the total electronic energy, while the basis set provides the mathematical functions used to build the molecular orbitals.
The geometry optimization process refines the bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located. arxiv.org The results of such a calculation provide a detailed three-dimensional model of the molecule. Electronic structure analysis, performed concurrently, yields information about the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the molecular dipole moment, which are fundamental to understanding the molecule's reactivity and intermolecular interactions.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
The following data is representative of typical bond lengths and angles for oxathiolane-type structures derived from DFT calculations. Actual values can vary slightly based on the specific functional and basis set used.
| Parameter | Atom Pair/Triplet | Predicted Value |
| Bond Lengths | ||
| C-S | ~1.85 Å | |
| C-O | ~1.43 Å | |
| C-C (ring) | ~1.54 Å | |
| C-C (methyl) | ~1.53 Å | |
| Bond Angles | ||
| C-S-C | ~95° | |
| C-O-C | ~110° | |
| O-C-S | ~105° | |
| Dihedral Angle | ||
| S-C-C-O | Varies with conformation |
The five-membered ring of this compound is not planar. It adopts puckered conformations to relieve torsional strain. The two most common idealized conformations for such rings are the "envelope" (Cₛ symmetry), where one atom is out of the plane of the other four, and the "twist" (C₂ symmetry), where two adjacent atoms are displaced on opposite sides of the plane defined by the other three.
These conformations can interconvert through a low-energy process known as pseudorotation. nih.gov This is not a true rotation of the entire molecule but a continuous wave-like motion of the ring's puckering. A potential energy surface (PES) can be calculated to map the energy changes as the ring moves through different conformations. nih.gov Computational methods, such as DFT or higher-level theories like Møller-Plesset perturbation theory (MP2), can determine the relative energies of the various conformers. nih.gov
For 1,3-oxathiolanes, the presence of two different heteroatoms (oxygen and sulfur) with distinct covalent radii and bond angles results in an asymmetric potential energy profile for pseudorotation. nih.gov Calculations can identify the most stable conformer (the global minimum on the PES) and the energy barriers to interconversion between different conformers. This information is critical for understanding the molecule's dynamic behavior in solution.
Table 2: Representative Relative Conformational Energies for a Substituted Oxathiolane Ring
This table illustrates typical energy differences between conformers. The exact values for this compound would require specific calculations.
| Conformation | Puckered Atom(s) | Relative Energy (kcal/mol) | Stability |
| Envelope (E) | C4 | ~0.5 - 1.5 | Less Stable |
| Twist (T) | C4, C5 | 0 (Reference) | Most Stable |
| Envelope (E) | S1 | ~1.0 - 2.5 | Less Stable |
The Quantum Theory of Atoms in Molecules (QTAIM or AIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds connecting them. wikipedia.orguni-rostock.de AIM analysis does not rely on preconceived models of bonding but instead uses the topology of the electron density, an observable physical quantity.
The analysis focuses on the critical points in the electron density (ρ(r)), where the gradient of the density is zero. wiley-vch.de A bond critical point (BCP) is a specific type of critical point found between two chemically bonded atoms, representing a saddle point in the electron density that is a minimum along the bond path but a maximum in the two perpendicular directions. uni-rostock.dewiley-vch.de
Several properties evaluated at the BCP provide quantitative insights into the nature of the chemical bond:
Electron Density (ρ(r)) : The value of ρ(r) at the BCP correlates with the bond order; higher values suggest stronger bonds.
Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) is typical of closed-shell interactions, such as ionic bonds or van der Waals forces. researchgate.net
Ellipticity (ε) : This measures the deviation of the electron density from cylindrical symmetry around the bond path. A value near zero indicates a bond with significant σ-character, while higher values can suggest π-character or ring strain. wiley-vch.de
By calculating these parameters for the C-S, C-O, and C-C bonds within this compound, AIM theory can offer a detailed and quantitative description of its covalent bonding framework.
Table 3: Typical AIM Parameters for Bonds in Organic Molecules
These values are representative and provide a basis for characterizing the bonds in this compound.
| Bond Type | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Characterization |
| C-C (single) | ~0.24 | ~ -0.65 | Covalent |
| C-O (single) | ~0.25 | ~ -0.10 | Polar Covalent |
| C-S (single) | ~0.17 | ~ -0.30 | Polar Covalent |
Applications of 2,2 Dimethyl 1,3 Oxathiolane in Advanced Organic Synthesis Research
Role as a Protecting Group for Carbonyl Compounds (Aldehydes and Ketones) in Multi-step Synthesis
In the intricate processes of multi-step organic synthesis, it is often necessary to temporarily block the reactivity of a specific functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This is where protecting groups become essential. 2,2-Dimethyl-1,3-oxathiolane serves as an effective protecting group for carbonyl compounds, namely aldehydes and ketones. ontosight.ainih.gov
The protection of a carbonyl group with this compound is typically achieved by reacting the carbonyl compound with 2-mercaptoethanol (B42355) in the presence of an acid catalyst. ontosight.ai This reaction forms a stable cyclic oxathioacetal. The stability of 1,3-oxathiolanes under acidic conditions is a key advantage, making them suitable for syntheses that involve acidic reagents. researchgate.net
Development of Chemoselective Protection Strategies
A significant challenge in organic synthesis is the selective protection of one functional group in the presence of another similar one. Research has focused on developing chemoselective strategies for the protection of aldehydes over ketones using this compound. This selectivity is crucial when a molecule contains both aldehyde and ketone functionalities, and only the aldehyde needs to be protected.
Vanadium(III) hydrogensulfate, V(HSO₄)₃, has been demonstrated as an efficient catalyst for the chemoselective synthesis of 1,3-oxathiolanes from aldehydes. researchgate.netscispace.com This method offers the advantage of proceeding under mild conditions with short reaction times. researchgate.net For instance, the protection of benzaldehyde (B42025) using this method can be achieved in high yield. researchgate.net The selective protection of aldehydes in the presence of ketones is a valuable tool for synthetic chemists. acs.org
Methodologies for Efficient Deprotection and Regeneration of Carbonyl Functionalities
Just as important as the protection step is the ability to efficiently and cleanly remove the protecting group to regenerate the original carbonyl functionality at the desired stage of the synthesis. Several methods have been developed for the deprotection of 2,2-dimethyl-1,3-oxathiolanes.
Utility as a Synthon or Building Block for Complex Organic Molecules
Beyond its role as a protecting group, this compound and its derivatives can also serve as synthons or building blocks in the construction of more complex organic molecules. A synthon is an idealized fragment of a molecule used in retrosynthetic analysis to plan a synthesis. ajrconline.org
The oxathiolane ring itself can be a key structural component in various target molecules. For example, oxathiolane derivatives are crucial intermediates in the synthesis of important antiviral drugs like lamivudine (B182088) and emtricitabine. semanticscholar.orgnih.gov In these syntheses, the oxathiolane ring forms the core of the modified sugar moiety of the nucleoside analogues. semanticscholar.orgnih.govnih.gov
Precursors for the Construction of Diverse Heterocyclic Scaffolds
The 1,3-oxathiolane (B1218472) ring system can also be utilized as a starting point for the synthesis of other diverse heterocyclic scaffolds. The inherent reactivity of the carbon-sulfur and carbon-oxygen bonds within the ring allows for various chemical transformations.
Research has shown that the 1,3-oxathiolane ring can be a precursor in the synthesis of other heterocyclic systems, although specific examples directly starting from this compound to form other diverse scaffolds are not extensively detailed in the provided context. However, the general principle of using heterocyclic systems as templates for further elaboration is a common strategy in synthetic organic chemistry. The development of new synthetic routes often involves the transformation of one heterocyclic ring into another.
Applications in Materials Chemistry Research as Synthetic Intermediates
While the primary applications of this compound are in organic synthesis, its role as a synthetic intermediate can extend to the field of materials chemistry. The synthesis of novel organic materials often relies on the availability of specific building blocks.
There are no direct mentions in the provided search results of this compound being used as a synthetic intermediate in materials chemistry research. However, given its utility in constructing complex organic molecules, it is plausible that derivatives of this compound could be incorporated into the synthesis of functional organic materials, such as polymers or liquid crystals, where specific molecular architectures are required.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,2-Dimethyl-1,3-oxathiolane, and what are their key methodological considerations?
- Answer : The compound can be synthesized via acid-catalyzed condensation of 2-mercaptoethanol with ketones or aldehydes. For example, 2-(1-hydroxyethyl)-2-methyl-1,3-oxathiolane (a derivative) is prepared by condensing butane-2,3-dione with 2-mercaptoethanol, followed by NaBH₄ reduction . Key steps include refluxing with p-toluenesulfonic acid in toluene under Dean-Stark conditions to remove water, followed by purification via sodium carbonate washing and solvent removal . Alternative methods involve oxathiolane transfer reactions using α-halo ketones and this compound, though yields may be low (11–18%) .
Q. How can researchers characterize this compound and its derivatives using analytical techniques?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation, particularly for identifying methyl groups and sulfur/oxygen connectivity. Gas chromatography-mass spectrometry (GLC/MS) is used to analyze reaction mixtures and identify by-products, such as dihydro-1,4-oxathiines . Computational tools like CAMEO (Computer-Assisted Mechanistic Evaluation of Organic Reactions) can predict reaction pathways and by-products under acidic/basic conditions .
Q. What are the stability and storage requirements for this compound in laboratory settings?
- Answer : The compound should be stored in airtight containers at 2–8°C in a dry, ventilated environment. Avoid exposure to oxidizing agents and heat, as decomposition may generate hazardous by-products . Stability under reflux conditions (e.g., in toluene with Dean-Stark traps) has been validated for short-term reactions .
Advanced Research Questions
Q. How can computational tools like CAMEO optimize the synthesis of this compound derivatives?
- Answer : CAMEO modules simulate reaction pathways under varying conditions (acidic, basic, or heterocyclic environments). For example, simulations predicted the formation of 5,6-dihydro-2,3-dimethyl-1,4-oxathiine (85% yield) from 2-(1-hydroxyethyl)-2-methyl-1,3-oxathiolane under acid catalysis, aligning with experimental GLC/MS data . Adjusting parameters like catalyst loading or solvent polarity in simulations can guide experimental optimization.
Q. What mechanisms explain the low yields in oxathiolane transfer reactions involving α-halo ketones?
- Answer : Low yields (11–18%) in these reactions may arise from competing side reactions, such as incomplete cyclodehydration or polymerization of intermediates. Evidence suggests that steric hindrance from the dimethyl groups impedes nucleophilic attack, while residual moisture in solvents (e.g., chloroform) may hydrolyze intermediates . Mitigation strategies include rigorous solvent drying and alternative catalysts.
Q. How do stereochemical and electronic factors influence the reactivity of this compound in heterocyclic transformations?
- Answer : The sulfur atom in the oxathiolane ring enhances nucleophilicity, enabling ring-opening reactions with electrophiles like methanesulfonyl chloride . The dimethyl substituents at C2 induce steric strain, favoring ring expansion to dihydrooxathiines under acid catalysis. Computational studies (e.g., B3LYP/6-31G**) on analogous compounds suggest that ring puckering and electronic effects at the sulfur center dictate regioselectivity .
Q. How should researchers address contradictions in reported yields or by-products across synthetic methodologies?
- Answer : Discrepancies may stem from variations in reaction conditions (e.g., catalyst purity, solvent traces). For instance, p-toluenesulfonic acid concentration significantly impacts dehydration efficiency in cyclization steps . Systematic validation via controlled experiments (e.g., repeating methods with standardized reagents) and cross-referencing analytical data (NMR, GLC/MS) is essential to resolve inconsistencies.
Methodological Guidance
Q. What protocols ensure safe handling of this compound in electrophilic reactions?
- Answer : Use fume hoods and personal protective equipment (N95 masks, nitrile gloves) to avoid inhalation or skin contact. For exothermic reactions (e.g., sulfonylation), add reagents dropwise under ice baths. Quench reactive intermediates (e.g., methanesulfonyl chloride) with dilute sodium bicarbonate before disposal .
Q. How can researchers leverage this compound as a precursor for bioactive heterocycles?
- Answer : The compound serves as a scaffold for dihydrooxathiines, which exhibit potential biological activity. Method A1 ( ) demonstrates conversion to 5,6-dihydro-2,3-dimethyl-1,4-oxathine via acid-catalyzed dehydration. Further functionalization (e.g., oxidation or substitution at the sulfur center) can yield derivatives for antimicrobial or enzyme inhibition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
